molecular formula C13H21N3O3 B11849915 tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B11849915
M. Wt: 267.32 g/mol
InChI Key: DROLGHGKHHDECN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a chemically synthesized intermediate belonging to a class of fused bicyclic heterocycles that are of significant interest in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a hydroxymethyl substituent, making it a versatile building block for the development of novel therapeutic agents. Compounds based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold have been investigated for a range of biological activities. Patent literature indicates that derivatives of this core structure have been developed as potential antihypertensive agents . Furthermore, more recent research explores similar tetrahydro-imidazo[4,5-c]pyridine derivatives as PD-L1 immunomodulators for oncology research, highlighting the ongoing relevance of this chemotype in drug discovery . The presence of the Boc group allows for facile deprotection under mild acidic conditions to generate the free amine, which can then be functionalized further. The hydroxymethyl group serves as an additional handle for synthetic modification, enabling chemists to create amide, ester, or ether linkages. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)14-8-15(9)4/h8,10,17H,5-7H2,1-4H3

InChI Key

DROLGHGKHHDECN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Functionalization

The most widely reported approach involves constructing the imidazo[4,5-c]pyridine core followed by introducing the hydroxymethyl and tert-butyl carboxylate groups. A representative pathway includes:

  • Formation of the Imidazo Ring :

    • Starting material: 3,4-Diaminopyridine derivatives.

    • Cyclization: Reacted with carbonyl sources (e.g., aldehydes or carboxylic acids) in the presence of catalysts such as zinc triflate or phosphorus oxychloride. For example, zinc triflate in methanol under reflux facilitates condensation with aldehydes to form the imidazo[4,5-c]pyridine scaffold .

    • Example: Reaction of 3,4-diaminopyridine with 2-methoxy-4-methylthiobenzoic acid in POCl₃/pyridine at 80°C yields the bicyclic intermediate .

  • Introduction of Hydroxymethyl Group :

    • Hydroxymethylation is achieved via formylation followed by reduction.

    • Formylation: Use of paraformaldehyde or hydroxymethylating agents.

    • Reduction: Sodium borohydride or catalytic hydrogenation to convert formyl to hydroxymethyl .

  • Boc Protection :

    • The tert-butyl carboxylate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

Key Data :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, pyridine, 80°C, 16 h81%
HydroxymethylationParaformaldehyde, NaBH₄, MeOH, 0°C75%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt, 12 h89%

One-Pot Tandem Reactions

Recent advancements emphasize one-pot methodologies to reduce purification steps and improve efficiency:

  • Sequential SNAr-Reduction-Condensation :

    • Substrate: 2-Chloro-3-nitropyridine.

    • Steps:

      • Nucleophilic Aromatic Substitution (SNAr) : Reaction with primary amines in H₂O-IPA at 80°C.

      • Reduction : Zn/HCl-mediated reduction of nitro to amine.

      • Cyclization : Condensation with aldehydes at 85°C to form the imidazo ring .

    • Advantages: Eliminates intermediate isolation, achieving yields up to 95% .

Optimized Conditions :

  • Solvent: H₂O-IPA (1:1) enhances solubility and reaction kinetics.

  • Catalyst: Zn/HCl accelerates reduction (45 min vs. 24 h with Zn/AcOH) .

Solid-Phase Synthesis for Scalability

For industrial applications, solid-phase synthesis has been explored:

  • Resin-Bound Intermediates :

    • 3,4-Diaminopyridine anchored to Wang resin.

    • Sequential functionalization:

      • Acylation with Fmoc-protected hydroxymethyl groups.

      • Cyclization using POCl₃.

      • Cleavage from resin with TFA/CH₂Cl₂ .

  • Yield : 70–85% with >95% purity (HPLC) .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Multi-Step CyclizationHigh purity, well-characterized intermediatesLengthy purification steps75–89%
One-Pot TandemTime-efficient, reduced wasteSensitive to aldehyde substituents70–95%
Solid-PhaseScalable, automation-friendlyRequires specialized equipment70–85%

Challenges and Optimization Strategies

  • Regioselectivity Issues :

    • Competing formation of imidazo[4,5-b]pyridine isomers.

    • Mitigation: Use of bulky bases (e.g., DIPEA) to favor N-1 methylation .

  • Hydroxymethyl Stability :

    • Prone to oxidation during storage.

    • Solution: Store under inert atmosphere with stabilizers (e.g., BHT) .

  • Boc Deprotection Side Reactions :

    • Acidic conditions (TFA) may degrade the hydroxymethyl group.

    • Alternative: Use milder deprotection agents (e.g., HCl/dioxane) .

Recent Innovations

  • Microwave-Assisted Synthesis :

    • Reduces reaction time from hours to minutes (e.g., cyclization in 2 min at 150°C) .

    • Enhances yields by 10–15% compared to conventional heating .

  • Biocatalytic Approaches :

    • Enzymatic introduction of hydroxymethyl groups using transketolases.

    • Eco-friendly but currently low-yielding (30–40%) .

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[4,5-c]pyridine core, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

Biological Activities

Research indicates that tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exhibits several biological activities:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It has the potential to interact with various cellular receptors, affecting signal transduction pathways that regulate cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial effects against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various imidazopyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor for specific kinases involved in cancer cell proliferation. The study highlighted its ability to modulate cellular signaling pathways effectively.

Case Study 3: Drug Development

In medicinal chemistry applications, this compound has been explored as a lead compound for developing new therapeutic agents targeting neurological disorders due to its favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a) Imidazo[4,5-c]pyridine Derivatives
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate 1312784-89-6 -CH₃ at position 1 C₁₂H₁₉N₃O₂ 237.30 Lacks hydroxymethyl group at position 4 .
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate 478624-69-0 Thiazolo ring, -NH₂ at position 2, ketone at position 7 C₁₁H₁₅N₃O₃S 293.32 Sulfur-containing thiazolo ring replaces imidazole; altered electronic properties .

Structural Implications :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to the non-polar methyl analog (CAS 1312784-89-6) .
b) Pyrazolo[4,3-c]pyridine Derivatives
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 1330765-07-5 Pyrazolo ring, -CH₂OH at position 3 C₁₃H₂₁N₃O₃ 267.33 Pyrazole ring replaces imidazole; altered hydrogen-bonding capacity .

Comparison :

  • Pyrazolo derivatives (e.g., CAS 1330765-07-5) have a nitrogen-rich pyrazole ring, which may confer different pharmacokinetic properties compared to imidazo analogs .

Substituent Variations

a) Hydroxymethyl vs. Aminomethyl
Compound Name CAS Number Position 4 Substituent Molecular Formula Key Differences
tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate 1250997-79-5 -CH₂OH C₁₂H₁₉N₃O₃ Polar hydroxyl group enhances solubility .
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate N/A -CH₂NH₂ C₁₂H₂₀N₄O₂ Amino group increases basicity; potential for protonation at physiological pH .

Impact :

  • The hydroxymethyl group improves water solubility, whereas the aminomethyl group introduces basicity, affecting membrane permeability and metabolic stability.

Key Research Findings

Biological Relevance : Imidazo[4,5-c]pyridine derivatives are pivotal in drug discovery, with modifications like hydroxymethyl groups optimizing solubility for CNS-targeting agents .

Thermodynamic Stability : The tert-butyl carbamate group enhances stability during synthesis, as evidenced by crystallography studies using SHELX software .

Safety Profiles : Analogs such as CAS 1330765-07-5 require stringent handling due to acute toxicity risks (e.g., skin corrosion, respiratory irritation) .

Biological Activity

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS No. 1263181-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data from various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H19_{19}N3_3O2_2 with a molecular weight of 237.30 g/mol. Its structure features an imidazo[4,5-c]pyridine core, which is known for diverse biological activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against several pathogenic bacteria. For instance, a study reported that derivatives of imidazo[4,5-c]pyridine exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that tert-butyl modifications enhance this activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study evaluating COX inhibition found that tert-butyl derivatives had a selective inhibitory effect on COX-2 compared to COX-1, indicating a potential therapeutic application in inflammatory diseases.

Antidiabetic Effects

In metabolic studies, this compound was evaluated for its effect on glucose metabolism. It demonstrated significant inhibition of α-glucosidase and β-glucosidase enzymes, which are crucial in carbohydrate digestion. This suggests its potential use in managing postprandial hyperglycemia.

Enzyme % Inhibition
α-glucosidase62.15%
β-glucosidase57.42%

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the imidazo[4,5-c]pyridine scaffold interacts with various biological targets:

  • Receptor Binding : The compound may act as an antagonist at certain receptors involved in inflammation and pain pathways.
  • Enzyme Inhibition : It inhibits key enzymes related to glucose metabolism and inflammatory processes.
  • Cytokine Modulation : It alters the expression levels of cytokines in immune cells.

Study on Antibacterial Activity

A recent study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of several imidazo derivatives, including this compound. The results indicated that modifications at the hydroxymethyl position significantly enhanced antibacterial potency compared to unmodified analogs .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers found that treatment with this compound resulted in a marked reduction in inflammatory markers in a murine model of arthritis . The study concluded that tert-butyl modifications could be pivotal for developing new anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate with high purity?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc)), and hydroxymethylation. Critical parameters include solvent selection (e.g., cyclohexane for azeotropic water removal), reaction temperature control, and catalyst choice (e.g., TsOH for cyclization steps). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Data Contradictions : Variations in yield may arise from competing side reactions (e.g., over-alkylation). Use TLC or HPLC to monitor intermediates and adjust stoichiometry or reaction time .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Analytical Techniques :

  • NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and hydroxymethyl protons (δ ~3.5–4.5 ppm).
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1700 cm⁻¹ from the Boc group.
  • Mass Spectrometry : Validate the molecular ion peak at m/z 253.30 (C12_{12}H19_{19}N3_3O3_3) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The compound is classified as acutely toxic (H302) and a skin/eye irritant (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Approach : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent polarity, temperature) to minimize side products .
  • Case Study : Adjusting substituents (e.g., replacing hydroxymethyl with ethyl groups) can enhance solubility, as shown in structurally similar imidazo[4,5-c]pyridines .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Hypothesis Testing : If in vitro assays show inconsistent antiviral activity, evaluate structural analogs (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate) to isolate the role of the hydroxymethyl group. Use SAR (Structure-Activity Relationship) models to correlate substituent electronic effects with bioactivity .

Q. How can researchers modify the imidazo[4,5-c]pyridine core to enhance metabolic stability?

  • Experimental Design :

  • Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to reduce oxidative metabolism.
  • Replace the Boc group with alternative protecting groups (e.g., acetyl) to improve in vivo stability .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to viral proteases or kinases.
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen bonds (e.g., hydroxymethyl interactions) .

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